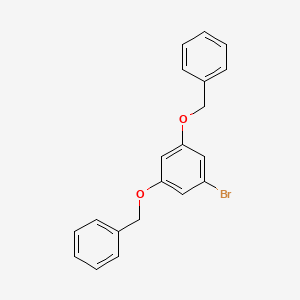

1,3-Bis(benzyloxy)-5-bromobenzene

説明

1,3-Bis(benzyloxy)benzene is a chemical compound with the CAS Number: 3769-42-4 . It has a molecular weight of 290.36 and its molecular formula is C20H18O2 . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(benzyloxy)benzene consists of a benzene ring with benzyloxy groups attached at the 1 and 3 positions . The InChI key for this compound is RESHZVQZWMQUMB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1,3-Bis(benzyloxy)benzene is a solid at room temperature . The compound is typically stored in a sealed container in a dry room at normal temperature .科学的研究の応用

Synthesis and Structural Analysis

1,3-Bis(benzyloxy)-5-bromobenzene has been utilized in the synthesis of complex organic structures. For example, it was used in the facile synthesis and X-ray structure analysis of alkoxy-functionalized dibenzo[fg,op]naphthacenes, indicating its role in forming functionally diverse organic compounds (Cheng, Höger, & Fenske, 2003).

Catalysis and Reaction Studies

The compound has been a part of studies involving catalytic reactions. For instance, it played a role in the synthesis of cationic [2,6-Bis(2‘-oxazolinyl)phenyl]palladium(II) complexes, which acted as catalysts for asymmetric Michael reactions (Stark et al., 2000).

Organic Chemistry and Polymer Synthesis

In the realm of organic chemistry, this compound has been a key component in various syntheses. It has been involved in the preparation of compounds like 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene for in vivo pharmacokinetic evaluations, showcasing its significance in creating complex organic molecules (Wang, Fawwaz, & Heertum, 1993).

Coordination Chemistry and Metal Complexes

This chemical also finds application in the study of coordination chemistry. For example, it was used in the preparation of fluorocarbons and their group I and II metal ion complexes, reflecting its utility in studying interactions between organic molecules and metals (Plenio, Hermann, & Diodone, 1997).

Development of Organic Electronic Materials

Moreover, it has been used in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This indicates its role in the development of novel materials for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Biochemical and Pharmacological Research

In biochemical and pharmacological research, this compound has been part of the synthesis of mono and bis(bioreductive) alkylating agents, which were tested for antitumor activities in a B16 melanoma model, thus contributing to the exploration of potential therapeutic agents (Witiak et al., 1989).

Safety and Hazards

特性

IUPAC Name |

1-bromo-3,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDWFQPJADEFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopentylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2787365.png)

![2-cyclopentyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2787368.png)

![N-[2-(4-Methoxyphenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2787373.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2787374.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]pyrimidine-5-carboxylic acid](/img/structure/B2787376.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2787384.png)

![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2787387.png)